molecular formula C8H12BrN B8131833 2-Phenylethylammonium bromide

2-Phenylethylammonium bromide

Cat. No. B8131833
M. Wt: 202.09 g/mol
InChI Key: IRAGENYJMTVCCV-UHFFFAOYSA-N
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Description

2-Phenylethylammonium bromide is a useful research compound. Its molecular formula is C8H12BrN and its molecular weight is 202.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Phenylethylammonium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenylethylammonium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Perovskite Light Emitting Diodes (LEDs)

    2-Phenylethylammonium bromide is used to enhance the efficiency of perovskite LEDs, although it can negatively impact stability. This implies the need for new materials with lower ionic mobility to improve their stability (Warby et al., 2020).

  • Organic Synthesis

    It plays a role in the production of 1-substituted 3-phenylthiohomoallyl alcohols from aldehydes (Masuyama et al., 2003), and in catalyzing the solvent-free synthesis of dihydropyrimidinones, offering a greener alternative to traditional methods (Reddy et al., 2003).

  • Ionic Liquids and Complexation Studies

    New aromatic quaternary ammonium bromides, synthesized via a novel route, have shown potential in ionic liquids and complexation studies (Busi et al., 2004).

  • Phase Transition Studies

    Phenethylammonium bromide undergoes a solid-to-liquid phase transition, which is of interest in understanding the dynamics of such materials (Gruwel & Wasylishen, 1991).

  • Energy Storage

    Its potential as a bromine complexing agent in Zn-Br2 batteries has been explored, especially with reticulated vitreous carbon as electrode material (Mastragostino & Valcher, 1983).

  • Photodetectors

    In the field of photodetectors, large-scale 2D perovskite single crystal plates grown using 2-phenylethylammonium bromide show promising properties for practical integrated optoelectronics applications (Ge et al., 2019).

  • Surface Chemistry

    The compound is involved in lowering water surface tension and forming various aggregation structures in heterogemini surfactants (Nyuta et al., 2006).

  • Perovskite Solar Cells

    It significantly improves the moisture resistance and photovoltaic performance of high-temperature annealed perovskite films, contributing to device efficiency (Gao et al., 2020).

  • Molecular and Crystal Structures

    The study of its molecular and crystal structure offers insights into the properties of similar lipid-model amphiphiles (Okuyama et al., 1988).

  • Hydrate-Based CO2 Capture

    As an anti-agglomerant, it effectively reduces hydrate agglomeration, improving the efficiency of hydrate-based CO2 capture systems (Li et al., 2018).

properties

IUPAC Name

2-phenylethylazanium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N.BrH/c9-7-6-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRAGENYJMTVCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC[NH3+].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylethylammonium bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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